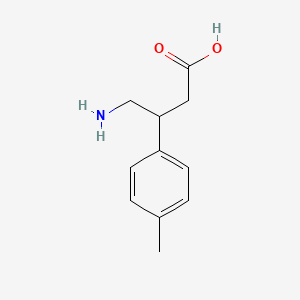

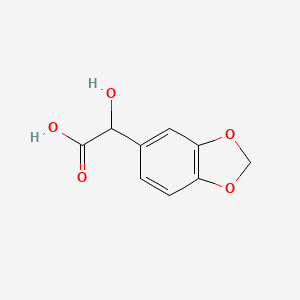

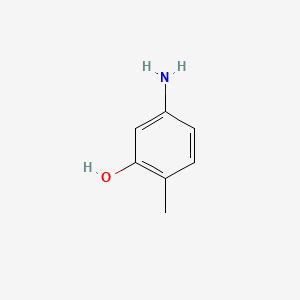

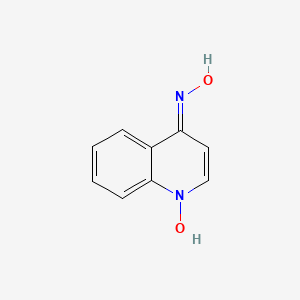

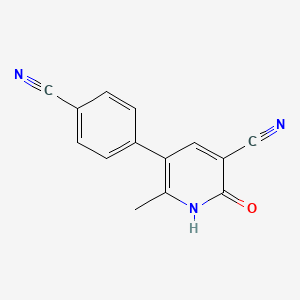

5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile

Overview

Description

Mechanism of Action

Target of Action

The primary target of Dpn 205-734 is cGMP-PDE . This target is a part of the phosphodiesterase family, which plays a crucial role in the regulation of intracellular levels of cyclic nucleotides and thereby modulates the cell function.

Mode of Action

Dpn 205-734 acts as a cGMP-PDE inhibitor . It inhibits the activity of cGMP-PDE, leading to an increase in the level of cyclic AMP . This increase in cyclic AMP level is primarily responsible for the positive inotropic action of Dpn 205-734 .

Biochemical Pathways

The inhibition of cGMP-PDE by Dpn 205-734 leads to an increase in the level of cyclic AMP . Cyclic AMP is a crucial secondary messenger involved in many biological processes. The increase in cyclic AMP level can affect various biochemical pathways, leading to changes in cell function.

Result of Action

Dpn 205-734 has been shown to cause a concentration-dependent positive inotropic effect . It increases the left ventricular dP/dtmax in anesthetized dogs after intravenous injection and in unanesthetized dogs after oral doses . Additionally, Dpn 205-734 lowers blood pressure and total peripheral resistance, indicating an afterload-reducing effect . It also induces moderate tachycardia .

Preparation Methods

The synthesis of DPN-205-734 involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes the following steps:

Formation of the pyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the cyano group: This step involves the addition of a cyano group to the aromatic ring, often using reagents like cyanogen bromide.

Methylation: The introduction of the methyl group at the desired position on the pyridine ring.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

DPN-205-734 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: The aromatic ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cardiovascular Research: It has been investigated as a cardiotonic agent, showing positive inotropic effects in various animal models.

Pharmacological Studies: The compound has been used to study the role of cGMP-PDE inhibitors in cardiac function and other physiological processes.

Drug Development: DPN-205-734 serves as a lead compound for the development of new drugs targeting cGMP-PDE.

Comparison with Similar Compounds

DPN-205-734 can be compared with other cGMP-PDE inhibitors such as:

SDZ 218-135: Another cardiotonic agent with similar positive inotropic effects but different molecular structure and mechanism of action.

DPI 201-106: A compound with cAMP-independent positive inotropic effects, used for comparison in pharmacological studies.

DPN-205-734 is unique due to its specific molecular structure and its dual effects on cardiac contractility and afterload reduction, making it a promising candidate for heart failure treatment .

Properties

IUPAC Name |

5-(4-cyanophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O/c1-9-13(6-12(8-16)14(18)17-9)11-4-2-10(7-15)3-5-11/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIRAZSAZYNODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237166 | |

| Record name | Dpn 205-734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88594-78-9 | |

| Record name | Dpn 205-734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088594789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dpn 205-734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile (DPN 205–734) exert its positive inotropic effect on the heart?

A1: The research suggests that DPN 205–734 primarily exerts its positive inotropic effect through the inhibition of phosphodiesterase []. This enzyme is responsible for breaking down cyclic AMP (cAMP), a crucial secondary messenger involved in cardiac muscle contraction. By inhibiting phosphodiesterase, DPN 205–734 leads to an increase in intracellular cAMP levels []. This elevated cAMP concentration enhances calcium influx into the cardiac myocytes, ultimately leading to a more forceful contraction of the heart muscle [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.